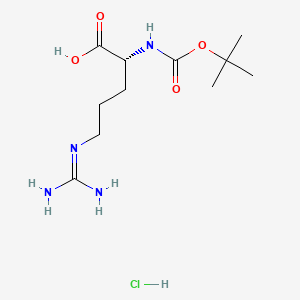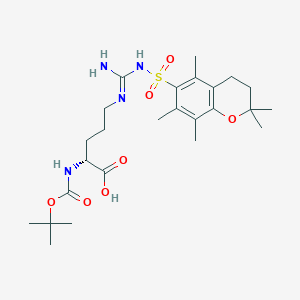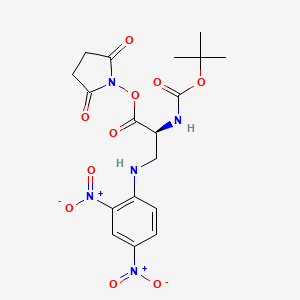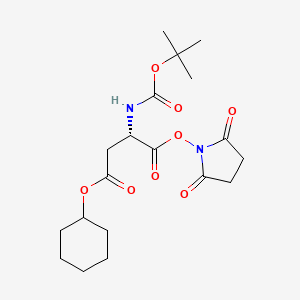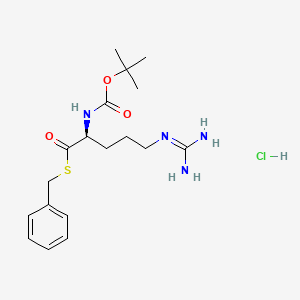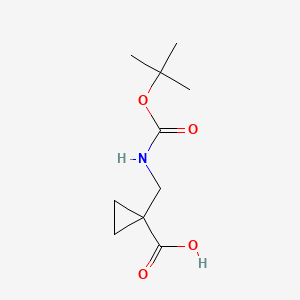
7-Deazahypoxantina
Descripción general
Descripción
7-Deazahypoxanthine, also known as 3,7-Dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a heterocyclic compound with significant biological and chemical importance. It is structurally similar to hypoxanthine but lacks a nitrogen atom at the 7th position, which imparts unique properties to the molecule.
Aplicaciones Científicas De Investigación
7-Deazahypoxanthine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of nucleoside analogs and their interactions with enzymes.
Medicine: The compound has shown promise as an antiproliferative agent, particularly in cancer research.
Industry: It is used as a pharmaceutical intermediate and in the development of new drugs.
Mecanismo De Acción
Target of Action
The primary target of 7-Deazahypoxanthine is Purine nucleoside phosphorylase (PNP) . PNP is a key enzyme in the salvage pathway of purine biosynthesis, catalyzing the phosphorolytic cleavage of glycosidic bonds in purine nucleosides to generate ribose 1-phosphate and a free purine base .
Mode of Action
7-Deazahypoxanthine acts as a noncompetitive inhibitor of the phosphorolysis of inosine by PNP . This means it binds to an allosteric site on the enzyme, changing the enzyme’s conformation and reducing its activity .
Biochemical Pathways
The inhibition of PNP by 7-Deazahypoxanthine affects the purine salvage pathway , which is crucial for nucleotide synthesis . This disruption can lead to a decrease in the availability of purine nucleotides, affecting various cellular processes that rely on these molecules.
Pharmacokinetics
Modifications have been made to the 7-deazahypoxanthine framework to improve its aqueous solubility characteristics . These modifications, such as the addition of water-solubilizing groups, can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability .
Result of Action
7-Deazahypoxanthine and its derivatives have demonstrated antiproliferative activity against HeLa cells . They inhibit tubulin assembly, impacting microtubule dynamics and spindle morphology . This disruption can trigger mitotic delay and cell death .
Action Environment
The action of 7-Deazahypoxanthine can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment. Additionally, the presence of other molecules can impact the compound’s efficacy, as they may compete with 7-Deazahypoxanthine for binding sites on its target enzyme .
Análisis Bioquímico
Biochemical Properties
It has been found to be a potent inhibitor of certain kinases . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . The nature of these interactions is likely due to the compound’s ability to bind to these enzymes, inhibiting their function .
Cellular Effects
7H-Pyrrolo[2,3-d]pyrimidin-4-ol has shown promising cytotoxic effects against different cancer cell lines . It has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Molecular Mechanism
The molecular mechanism of 7H-Pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with various enzymes. Molecular docking studies have indicated similar binding interactions between this compound and the four enzymes (EGFR, Her2, VEGFR2, and CDK2), as observed with sunitinib .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deazahypoxanthine typically involves multicomponent reactions. One notable method includes the cyclocondensation of sulfonamides with aldehydes and cyanoacetamide to form intermediate pyrrolines, which then undergo a base-promoted elimination to yield the pyrrole structure. This is followed by a ring-closing reaction with ethyl-hex-5-ynoate .
Industrial Production Methods: While specific industrial production methods for 7-Deazahypoxanthine are not extensively documented, the multicomponent reaction approach is scalable and can be adapted for larger-scale synthesis. The use of commercially available starting materials and one-pot synthesis techniques makes this method efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 7-Deazahypoxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, particularly on the C7 and C8 positions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of 7-Deazahypoxanthine, which have been studied for their enhanced biological activities .
Comparación Con Compuestos Similares
7-Deazaadenine: Similar in structure but with different biological activities.
8-Aza-7-deazapurine: Another analog with potential antibacterial properties.
9-Deazahypoxanthine: Shares structural similarities but differs in its mechanism of action.
Uniqueness: 7-Deazahypoxanthine is unique due to its specific inhibition of tubulin assembly and its potential as an antiproliferative agent. Its structural modifications at the C7 and C8 positions enhance its solubility and biological activity, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMZEITWVNHWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190281 | |
| Record name | 7-Deazahypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-71-5 | |
| Record name | 7-Deazahypoxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3680-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Deazahypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3680-71-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3680-71-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Deazahypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)
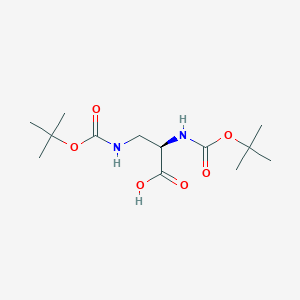
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)
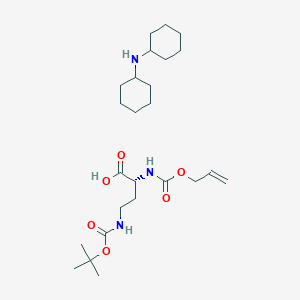
![N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613713.png)
![(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B613715.png)
